molecular formula C9H12ClN3 B1520582 N-(4-Chlorobenzyl)-N-methylguanidine CAS No. 46232-80-8

N-(4-Chlorobenzyl)-N-methylguanidine

Cat. No.: B1520582
CAS No.: 46232-80-8
M. Wt: 197.66 g/mol
InChI Key: VDTFMYJKEJUYOU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylguanidine (CAS 46232-80-8) is a synthetic guanidine derivative supplied as a solid and offered for early-stage research applications. Guanidine compounds are recognized as privileged scaffolds in medicinal chemistry due to their rich nitrogen-based structure and association with a wide spectrum of biological activities . This compound is of particular interest in preclinical research for the development of novel therapeutic agents. Current scientific investigation into guanidine derivatives is heavily focused on their potential as antitumor and antibacterial agents, though they also show promise in antiviral, antifungal, and antiprotozoal research . The cytotoxicity mechanism of guanidine-containing compounds is multifaceted and may include the induction of mitochondrial-mediated apoptosis, the generation of reactive oxygen species (ROS), and other targeted pathways . Researchers are exploring this compound and its analogs to develop more efficient and target-specific drugs, especially in the field of oncology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTFMYJKEJUYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660751
Record name N-[(4-Chlorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46232-80-8
Record name N-[(4-Chlorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Chlorobenzyl)-N-methylguanidine (CBMG) is a guanidine derivative that has garnered attention in biological and medicinal chemistry due to its potential pharmacological applications. This compound exhibits various biological activities, including enzyme inhibition and receptor modulation, making it a subject of interest for drug discovery and development. This article explores the biological activity of CBMG, synthesizing findings from diverse sources, including experimental data and case studies.

Chemical Structure

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃ClN₄
  • Molecular Weight : 200.68 g/mol

Synthesis

The synthesis of CBMG typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. Common solvents include dichloromethane or ethanol, with sodium hydroxide or potassium carbonate as the base to facilitate nucleophilic substitution reactions.

CBMG exhibits its biological activity primarily through interactions with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions, while the chlorobenzyl group enhances binding affinity through hydrophobic interactions. This dual interaction profile allows CBMG to act as an inhibitor or modulator of various biological pathways.

Pharmacological Effects

Research has indicated that CBMG possesses notable pharmacological effects, including:

  • Enzyme Inhibition : CBMG has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling processes.

Table 1: Summary of Biological Activities of CBMG

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor InteractionModulates receptor activity affecting signaling
Antibacterial ActivityPotential antibacterial properties observed

Study on Enzyme Inhibition

In a study examining the effects of CBMG on enzyme activity, it was found that the compound significantly inhibited the activity of certain enzymes involved in metabolic processes. This inhibition could lead to altered cellular metabolism, suggesting potential applications in metabolic disorders.

Research on Antibacterial Properties

Another area of research focused on the antibacterial properties of CBMG. Preliminary findings indicated that this compound exhibited activity against specific bacterial strains, highlighting its potential as a lead compound in developing new antibacterial agents.

Comparative Studies with Similar Compounds

Comparative studies have shown that CBMG's guanidine structure enhances its biological activity compared to similar compounds lacking this functional group. For instance, N-(4-Chlorobenzyl)-N-methylamine demonstrated less efficacy in enzyme inhibition than CBMG due to the absence of hydrogen bonding capabilities provided by the guanidine moiety.

Scientific Research Applications

N-(4-Chlorobenzyl)-N-methylguanidine is a compound of increasing interest in scientific research due to its unique structural properties and potential applications across various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its guanidine moiety can interact with biological targets, making it valuable in drug development. Research indicates that derivatives of guanidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects .

Case Study: Histamine H4 Receptor Modulation

Research has shown that modifications of guanidine structures can lead to compounds with high affinity for the histamine H4 receptor (H4R), which is implicated in various inflammatory diseases. For instance, compounds derived from this compound have been explored for their agonistic properties at H4R, suggesting potential therapeutic applications in treating allergic responses and inflammatory disorders .

Organic Synthesis

The compound is also utilized in organic synthesis due to its reactivity. It can undergo various reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in creating more complex molecules .

Synthesis Pathways

  • Oxidation : Produces nitroso derivatives.
  • Reduction : Yields amino derivatives.
  • Substitution : Can lead to various substituted benzyl derivatives, enhancing its utility in synthetic methodologies.

Biological Studies

This compound is being investigated for its interactions with proteins and nucleic acids. Its unique structure allows researchers to study how small molecules can influence biological processes at the molecular level. For example, studies have indicated that guanidine derivatives can inhibit specific proteases, which are critical in various diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other related guanidine compounds:

Compound NameStructure FeaturesUnique Aspects
N-MethylguanidineGuanidine base with a methyl groupPrimarily studied for toxicity
N,N-DimethylguanidineTwo methyl groups attachedIncreased lipophilicity; different pharmacological profile
N-(2-Chloroethyl)-N-methylguanidineChlorinated ethyl group instead of benzylDifferent reactivity due to ethyl substitution
N,N'-Di(4-chlorobenzyl)guanidineTwo 4-chlorobenzyl groupsIncreased steric hindrance; potential for different biological activity
This compound Guanidine with a chlorinated benzyl groupSpecific substitution pattern may enhance biological activity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group in N-(4-Chlorobenzyl)-N-methylguanidine facilitates nucleophilic substitution (SN2) due to the electron-withdrawing effect of the chlorine atom, which polarizes the C–Cl bond. Key reactions include:

Reaction Type Reagents/Conditions Product
Amine displacementMethylamine in THF/H₂O, 0–20°C, inert atmosphereN-methyl-N-(4-methylaminobenzyl)guanidine
HydrolysisAqueous NaOH, reflux4-Hydroxybenzyl-N-methylguanidine

Mechanistic Insight :
The chloride acts as a leaving group, enabling attack by nucleophiles (e.g., amines, hydroxide) at the benzyl carbon. Steric hindrance from the guanidine group may reduce reaction rates compared to simpler benzyl halides .

Alkylation and Acylation

The guanidine moiety’s nitrogen atoms serve as nucleophilic sites for alkylation or acylation:

Reaction Type Reagents Conditions Product
AlkylationMethyl iodideDMF, K₂CO₃, 50°CN,N'-Dimethyl-N-(4-chlorobenzyl)guanidine
AcylationAcetyl chloridePyridine, RTN-Acetyl-N-(4-chlorobenzyl)-N-methylguanidine

Key Notes :

  • The primary amine of the guanidine group shows higher reactivity than tertiary amines.

  • Steric effects from the chlorobenzyl group may necessitate elevated temperatures for complete conversion.

Coordination Chemistry

The guanidine group acts as a ligand for metal ions, forming stable complexes:

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)Ethanol, RT, pH 7–8Tetradentate N,N'-chelateCatalytic oxidation studies
Fe(III)Aqueous HCl, 60°COctahedral coordination sphereRedox-active materials

Stability Trends :

  • Cu(II) complexes exhibit higher stability constants (log K ≈ 8–10) compared to Fe(III) (log K ≈ 6–7).

Condensation Reactions

The guanidine group participates in condensations to form heterocycles:

Reagent Conditions Product Yield
GlyoxalAcetic acid, reflux1,2,4-Triazolo[1,5-a]pyrimidine derivative65%
BenzaldehydeEtOH, HCl catalyst, 80°CN-(4-Chlorobenzyl)-N-methylbenzamidine72%

Mechanism :
Protonation of the guanidine nitrogen enhances electrophilicity, enabling nucleophilic attack by carbonyl carbons.

Reductive Reactions

Catalytic hydrogenation reduces the aromatic chloro group:

Catalyst Conditions Product Selectivity
Pd/CH₂ (1 atm), EtOH, RTN-(4-Hydroxybenzyl)-N-methylguanidine>90%
Ra-NiH₂ (3 atm), NH₃, 50°CN-(4-Aminobenzyl)-N-methylguanidine80%

Challenges :
Over-reduction of the guanidine group is avoided using mild conditions (low H₂ pressure, neutral solvents).

Comparison with Similar Compounds

Table 1: Pharmacological Activity of Guanidine Derivatives Targeting Histamine H₃ Receptors

Compound pK(I) (H₃ Receptor) Selectivity (vs. H₁/H₂) Key Structural Feature
This compound Not reported Not available Methyl substituent
Compound 30 8.38 ± 0.21 >100-fold 6-Pyrrolidinylhexyl chain
Compound 31 8.78 ± 0.12 >100-fold 7-Pyrrolidinylheptyl chain
Dimaprit (Reference) 7.32 ± 0.12 Low Imidazole-based structure

Key Findings :

  • Chain Length and Terminal Groups : Increasing alkyl chain length (e.g., hexyl vs. heptyl) enhances H₃ receptor affinity, as seen in Compounds 30 and 31 . The methyl group in the target compound likely reduces receptor binding compared to these analogues but may improve metabolic stability or solubility.
  • Selectivity : Both Compounds 30 and 31 exhibit >100-fold selectivity over H₁/H₂ receptors, a critical advantage for targeted therapies .

Sulfonylguanidine Derivatives

Sulfonylguanidines, such as N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines , differ in their substitution patterns (e.g., sulfonyl and alkylthio groups) and synthesis routes (Table 2) .

Table 2: Comparison with Sulfonylguanidine Analogues

Compound Class Key Structural Features Synthesis Method Potential Applications
This compound 4-Chlorobenzyl, methyl substituent Not detailed in evidence Receptor modulation
Sulfonylguanidines Sulfonyl, alkylthio, methyl groups Reflux with 2-formylbenzoic acid Enzyme inhibition, antimicrobial

Key Differences :

  • Synthesis : Sulfonylguanidines are synthesized via condensation reactions with 2-formylbenzoic acid under reflux conditions, contrasting with the target compound’s likely alkylation or guanidinylation routes .
  • Biological Targets : Sulfonylguanidines may target enzymes (e.g., carbonic anhydrases) rather than histamine receptors, highlighting divergent therapeutic applications .

Preparation Methods

Synthesis via (4-Chlorobenzyl)-methylamine Intermediate

A widely used approach to synthesize this compound starts with the preparation of (4-chlorobenzyl)-methylamine as a key intermediate. This intermediate is typically synthesized by nucleophilic substitution of 4-chlorobenzyl chloride with methylamine under inert atmosphere conditions.

Reaction conditions and procedure:

  • React 4-chlorobenzyl chloride with an aqueous methylamine solution (40% v/v) in tetrahydrofuran (THF) at 0–20 °C under nitrogen atmosphere.
  • Allow the reaction to proceed overnight at room temperature.
  • Remove solvents by rotary evaporation and azeotropic distillation with toluene.
  • Purify the crude product by column chromatography using ethyl acetate (EtOAc) and mixtures of EtOAc, methanol (MeOH), and triethylamine (NEt3) as eluents.

Yield and characterization:

  • Yield: Approximately 81%
  • Product: (4-Chlorobenzyl)-methylamine as a yellow oil
  • Characterization data include ^1H NMR (CDCl3, 300 MHz) and ^13C NMR (CDCl3, 100 MHz), confirming the structure.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.0580, consistent with the molecular formula C8H10ClN.

Conversion of (4-Chlorobenzyl)-methylamine to this compound

The next step involves the reaction of the (4-chlorobenzyl)-methylamine intermediate with a suitable guanidinylation reagent, often a substituted cyanamide, in the presence of a Lewis acid catalyst to form the guanidine derivative.

Typical procedure based on substituted guanidine synthesis patents:

  • React substituted cyanamide with the amine (here, (4-chlorobenzyl)-methylamine) in the presence of a Lewis acid catalyst such as aluminum chloride.
  • The reaction is typically conducted by refluxing in an organic solvent like chlorobenzene or toluene for several hours (e.g., 4–5 hours).
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
  • The guanidine hydrochloride salt can be obtained by treatment with hydrochloric acid in anhydrous ether, followed by filtration and drying.

Yields and purification:

  • Yields for similar substituted guanidines prepared by this method range from 70% to 80%.
  • The product can be recrystallized from ethanol/ethyl acetate or ether to afford pure guanidine hydrochloride salts.
  • Melting points and spectral data (MS, NMR) confirm the identity and purity of the guanidine derivatives.

Alternative Synthetic Routes

While direct literature on this compound is limited, analogous guanidine compounds have been synthesized by:

  • Reduction of formamide intermediates with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to generate substituted anilines, which are then guanidinylated.
  • Using substituted cyanamides and substituted amines in the presence of Lewis acids to form guanidine derivatives by refluxing in chlorobenzene or toluene.

These methods provide a framework adaptable to this compound synthesis with expected comparable yields and purity.

Summary Table of Preparation Methods

Step Starting Material / Reagent Reaction Conditions Key Notes Yield (%) Reference
1 4-Chlorobenzyl chloride + methylamine THF, 0–20 °C, N2 atmosphere, overnight RT Purification by column chromatography 81
2 (4-Chlorobenzyl)-methylamine + substituted cyanamide + AlCl3 Reflux in chlorobenzene or toluene, 4–5 hr Formation of guanidine hydrochloride salt 70–80
3 Guanidine intermediate + HCl in ether Ambient temperature Precipitation and filtration of HCl salt -

Research Findings and Analytical Data

  • The synthesis of (4-chlorobenzyl)-methylamine proceeds efficiently under mild conditions with high yield and purity, as confirmed by NMR and HRMS.
  • Guanidinylation via reaction with substituted cyanamides in the presence of Lewis acids is a robust method to obtain substituted guanidines, including this compound.
  • Recrystallization and salt formation (e.g., hydrochloride salts) enhance the stability and purity of the final guanidine compounds.
  • Use of anhydrous and inert atmosphere conditions is critical for sensitive reduction and guanidinylation steps to prevent side reactions and decomposition.
  • Lithium aluminum hydride reduction of formamide intermediates is a common preparative step for substituted anilines, which can be adapted for related guanidine synthesis.

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of N-(4-Chlorobenzyl)-N-methylguanidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton and carbon environments to confirm substituent positions (e.g., chlorobenzyl and methyl groups). Use 1^1H-NMR for integration ratios and 13^13C-NMR for quaternary carbon identification .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is preferred for exact mass confirmation .
  • Infrared (IR) Spectroscopy : Identifies functional groups like guanidine N–H stretches (~3300 cm1^{-1}) and C–Cl vibrations (~700 cm1^{-1}) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • First Aid Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Reaction Conditions :
    • Coupling Reagents : Use carbodiimides (e.g., DCC) with HOBt to activate carboxylic acid intermediates and reduce racemization .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chlorobenzyl group .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Parameter Optimal Condition Reference
Temperature25–40°C
Reaction Time12–24 hours
CatalystDCC/HOBt

Advanced: How to resolve contradictions in reported biological activities of guanidine derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) on receptor binding using molecular docking .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 5, 25°C for enzyme inhibition assays) to minimize variability .
  • Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity and cell-based assays for functional activity) to confirm results .

Advanced: What methodologies elucidate the compound’s mechanism in CNS disorders?

Methodological Answer:

  • Target Identification : Screen against neurotransmitter receptors (e.g., GABAA_A, NMDA) using radioligand displacement assays .
  • Pathway Analysis : Perform transcriptomics (RNA-seq) on treated neuronal cells to identify modulated pathways (e.g., apoptosis, synaptic plasticity) .
  • In Vivo Models : Test in zebrafish or rodent models for behavioral effects (e.g., anxiety-like behavior in open-field tests) .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Range : Incubate in buffers (pH 3–9) at 37°C for 48 hours; analyze degradation via HPLC .
    • Thermal Stress : Heat to 40–60°C and monitor decomposition kinetics using TGA/DSC .
Condition Analytical Tool Key Metric
pH 5, 25°CFluorescence SpectroscopyIntensity at λexem = 340/380 nm
Oxidative StressLC-MSDetection of hydroxylated metabolites

Basic: What are the key steps for scaling up synthesis from lab to pilot plant?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) .
  • Safety Assessment : Conduct hazard evaluation (e.g., thermal runaway risk via RC1 calorimetry) before large-scale reactions .

Advanced: How to address low solubility in aqueous buffers for biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorobenzyl)-N-methylguanidine
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorobenzyl)-N-methylguanidine

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